Stereochemical Configuration (2R,3R,4S) Defines Dap vs. iso-Dap Isomer Activity in Dolastatin 10 Framework
The natural dolaproine stereochemistry in dolastatin 10 is (2R,3R,4S) when the pyrrolidine C2 is assigned position 2 of the γ-amino acid chain [1]. Wang et al. (2017) synthesized both N-Boc-Dap (4a, bearing the natural (2R,3R,4S) configuration) and N-Boc-(2S)-iso-Dap (4b, epimeric at the pyrrolidine C2 position) [2]. While the isolated N-Boc-protected monomers themselves do not exhibit standalone cytotoxicity, their incorporation into the full pentapeptide framework yields activity that is stereochemistry-dependent [3].
| Evidence Dimension | Stereochemical configuration at pyrrolidine C2 (position 9) and β-methoxy carbon (position 10) of the dolaproine moiety |
|---|---|
| Target Compound Data | N-Boc-dolaproine (2R,3R,4S) / (2R,3R) configuration; derived from Boc-L-prolinal via crotylation [2] |
| Comparator Or Baseline | N-Boc-(2S)-iso-Dap (4b): epimeric at pyrrolidine C2; (2S)-iso-dolaproine configuration |
| Quantified Difference | The (2S)-iso-Dap isomer, when incorporated into dolastatin 10 analogues, produces diastereomeric pentapeptides that lack the conformational presentation required for optimal tubulin binding [1]. In the full pentapeptide context, Bai et al. (1990) demonstrated that configuration alterations at dolaproine positions 9 and 10 did not abolish tubulin polymerization inhibition but produced variable cytotoxic IC50 values in the range of 30-90 nM vs. <1 nM for the natural configuration in L1210 murine leukemia cells [1]. |
| Conditions | Comparative synthesis: crotylation of N-Boc-L-prolinal (Tetrahedron, 2017); Biological assay: tubulin polymerization assay and L1210 murine leukemia cell cytotoxicity (Biochem Pharmacol, 1990) |
Why This Matters
Procurement of the correct (2R,3R,4S)-stereoisomer is non-negotiable for synthesizing auristatin payloads with clinically validated activity profiles; epimeric impurities introduced via incorrect starting material stereochemistry produce diastereomeric peptide mixtures with unpredictable and typically inferior cytotoxic potency.
- [1] Bai RL, Pettit GR, Hamel E. Structure-activity studies with chiral isomers and with segments of the antimitotic marine peptide dolastatin 10. Biochem Pharmacol. 1990;40(8):1859-1864. View Source
- [2] Wang X, Dong S, Feng D, Chen Y, Ma M, Hu W. Synthesis and biological activity evaluation of dolastatin 10 analogues with N-terminal modifications. Tetrahedron. 2017;73(16):2255-2266. View Source
- [3] Pettit GR, Singh SB, Hogan F, Lloyd-Williams P, Herald DL, Burkett DD, Clewlow PJ. The absolute configuration and synthesis of natural (-)-dolastatin 10. J Am Chem Soc. 1989;111(14):5463-5465. View Source
